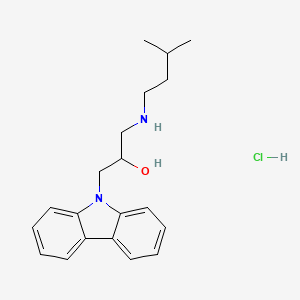
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride is a compound that belongs to the class of carbazole derivatives. Carbazoles are aromatic heterocyclic organic compounds with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and technology .
Preparation Methods
The synthesis of 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride typically involves the condensation of carbazole derivatives with appropriate amines and alcohols. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride can be compared with other carbazole derivatives, such as:
1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Known for its acetylcholinesterase inhibitory activity and potential therapeutic applications.
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol: Studied for its neuroprotective effects and potential use in treating brain disorders.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications .
Properties
Molecular Formula |
C20H27ClN2O |
|---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;/h3-10,15-16,21,23H,11-14H2,1-2H3;1H |
InChI Key |
QYDVLRAVLYMEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















